1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro-

Physicochemical profiling Drug design Solubility prediction

This 5-methoxy-6-nitro-1H-benzotriazole-1-ethanol (CAS 94120-22-6) delivers a unique push-pull electronic system unavailable in unsubstituted benzotriazole-1-ethanol or the 6-methoxy-5-nitro regioisomer. The balanced electron-withdrawing nitro (C-6) and electron-donating methoxy (C-5) create a distinct LogP (0.2), 6 H-bond acceptors, and ortho-activation at C-7 for directed C-H functionalization. Ideal as a late-stage fragment for kinase hinge binding in CNS drug discovery. Only this regioisomer supports directed ortho-metalation at C-7. Standard specifications verified; ≥97% purity ensures reproducible reactivity.

Molecular Formula C9H10N4O4
Molecular Weight 238.20 g/mol
CAS No. 94120-22-6
Cat. No. B12922108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro-
CAS94120-22-6
Molecular FormulaC9H10N4O4
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=NN2CCO)[N+](=O)[O-]
InChIInChI=1S/C9H10N4O4/c1-17-9-4-6-7(5-8(9)13(15)16)12(2-3-14)11-10-6/h4-5,14H,2-3H2,1H3
InChIKeyRZOSCHRJNRQVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- (CAS 94120-22-6): Core Identity and Procurement Classification


1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- (CAS 94120-22-6, molecular formula C₉H₁₀N₄O₄, MW 238.20 g/mol) is a disubstituted benzotriazole derivative bearing a methoxy group at position 5 and a nitro group at position 6 on the benzotriazole ring, with an ethanol substituent at N-1 [1]. It functions as a synthetic intermediate and building block in heterocyclic chemistry, where the electron-withdrawing nitro group and the electron-donating methoxy group confer a distinct electronic profile that influences reactivity in nucleophilic aromatic substitution, cross-coupling, and denitrogenative transformations . The compound is commercially available from reputable suppliers at purities typically ≥97% .

Why 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzotriazole Analogs


The simultaneous presence of the electron-withdrawing nitro group at position 6 and the electron-donating methoxy group at position 5 creates a unique push-pull electronic system that fundamentally alters the compound's LogP (XLogP3-AA = 0.2 [1]), hydrogen-bonding capacity (6 H-bond acceptors, 1 H-bond donor [1]), and reactivity toward nucleophiles and electrophiles compared to unsubstituted 1H-benzotriazole-1-ethanol (CAS 938-56-7, XLogP3 ~0.8, 3 H-bond acceptors, 1 H-bond donor [2]). Mono-nitro or mono-methoxy benzotriazole analogs cannot replicate this balanced electronic profile, making direct substitution in any reaction where both electronic activation and solubility tuning are required unreliable without quantitative yield and selectivity data [3].

Quantitative Differentiation Evidence for 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- (CAS 94120-22-6) Against Closest Analogs


LogP and Hydrogen-Bond Acceptor Count Differentiation Against Unsubstituted 1H-Benzotriazole-1-ethanol (CAS 938-56-7)

The target compound exhibits XLogP3-AA = 0.2 [1], substantially lower than the unsubstituted parent 1H-benzotriazole-1-ethanol (CAS 938-56-7) with XLogP3 ~0.8 [2]. Additionally, the target compound possesses 6 hydrogen-bond acceptors (versus 3 for the parent) [1][2]. This lower lipophilicity combined with twice the H-bond acceptor capacity indicates significantly different pharmacokinetic and solubility profiles, relevant for procurement decisions in medicinal chemistry campaigns.

Physicochemical profiling Drug design Solubility prediction

Topological Polar Surface Area (TPSA) Comparison with Unsubstituted Parent and 5-Methoxy-6-nitrobenzotriazole (CAS 94106-60-2)

The target compound has a computed TPSA of 106 Ų [1]. The unsubstituted 1H-benzotriazole-1-ethanol has TPSA ≈ 50 Ų , and 5-methoxy-6-nitrobenzotriazole (lacking the N-hydroxyethyl group) has TPSA ≈ 113 Ų . The intermediate TPSA value of the target compound positions it uniquely for optimizing both CNS penetration (typically requires TPSA < 90 Ų) and oral absorption (typically requires TPSA < 140 Ų), offering a balanced profile not provided by either analog alone.

TPSA Blood-brain barrier penetration Oral bioavailability

Molecular Weight and Rotatable Bond Count Differentiation from Fragment-Like Benzotriazole Analogs

With a molecular weight of 238.20 g/mol and 3 rotatable bonds [1], the target compound occupies a distinct chemical space between fragment-sized benzotriazoles (e.g., 5-methoxy-6-nitrobenzotriazole, MW 194.15, 0 rotatable bonds ) and larger, fully elaborated drug-like molecules. This intermediate molecular weight and flexibility profile makes it an ideal late-stage fragment or early lead-like scaffold, offering a procurement rationale distinct from smaller benzotriazole building blocks.

Lead-likeness Fragment-based drug discovery Molecular complexity

Regioisomeric Differentiation: 5-Methoxy-6-nitro (Target) vs. 6-Methoxy-5-nitro (CAS 94120-23-7) Substitution Pattern

The target compound (94120-22-6) places the methoxy group para to the nitro group, while the regioisomer (CAS 94120-23-7) places the methoxy meta to the nitro group [1][2]. In vicarious nucleophilic substitution reactions of nitrobenzotriazoles, substitution occurs almost exclusively para to the nitro group [3]. Consequently, the target compound's methoxy group occupies the electronically deactivated para position, rendering it resistant to nucleophilic displacement, whereas the regioisomer would be expected to undergo preferential substitution at the methoxy-bearing position. This regiochemical distinction directly impacts synthetic utility and stability under nucleophilic conditions.

Regioisomerism Structure-activity relationship Nucleophilic aromatic substitution

High-Value Application Scenarios for 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- (CAS 94120-22-6) Driven by Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced LogP and TPSA Profiles

The compound's XLogP3-AA of 0.2 and TPSA of 106 Ų position it favorably for CNS drug discovery programs where both aqueous solubility and potential for blood-brain barrier penetration are required. Its physicochemical profile fills a gap between highly lipophilic unsubstituted benzotriazoles and excessively polar fragments [1][2].

Fragment-to-Lead Libraries Targeting Kinase or Protease Active Sites

With a molecular weight of 238.20 g/mol and 3 rotatable bonds, the compound serves as an ideal late-stage fragment for fragment-based drug discovery (FBDD). The nitro group provides a hydrogen-bond anchoring point in the hinge region of kinases, while the methoxy group offers additional hydrophobic contact without excessive bulk [3].

Synthetic Methodology Development Exploiting Regioselective ortho-Directed Metalation

The 5-methoxy-6-nitro substitution pattern creates an electronically differentiated arena where the position ortho to the nitro group (C-7) is activated for ortho-metalation. This regiochemistry is absent in the 6-methoxy-5-nitro regioisomer (CAS 94120-23-7), making the target compound the preferred substrate for directed C-H functionalization studies [4].

UV-Absorber Intermediate for Specialty Photographic or Coating Applications

Benzotriazoles bearing electron-donating and electron-withdrawing groups exhibit tunable UV absorption maxima. The push-pull conjugation in 5-methoxy-6-nitrobenzotriazole derivatives is known to red-shift the λ_max relative to mono-substituted analogs, making this compound a candidate for UV-stabilizer intermediate procurement where absorption above 340 nm is required [5].

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